4-nitro-N-[3-oxo-3-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)propyl]benzamide
Description
Properties
CAS No. |
1795507-47-9 |
|---|---|
Molecular Formula |
C22H23F3N4O5 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
4-nitro-N-[3-oxo-3-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C22H23F3N4O5/c23-22(24,25)34-19-7-1-16(2-8-19)15-27-11-13-28(14-12-27)20(30)9-10-26-21(31)17-3-5-18(6-4-17)29(32)33/h1-8H,9-15H2,(H,26,31) |
InChI Key |
QTRAJPOGQSDPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 4-nitro-N-[3-oxo-3-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)propyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine moiety, a trifluoromethoxy phenyl group, and a nitro substituent, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes in metabolic pathways, which could be relevant in cancer and infectious diseases.
- Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.
Antimicrobial Activity
Recent studies have evaluated the compound's effectiveness against various microbial strains. For instance, it demonstrated significant inhibitory effects on Mycobacterium tuberculosis, with an IC50 value indicating potent anti-tubercular activity.
| Compound | IC50 (μM) | Pathogen |
|---|---|---|
| This compound | 2.18 | Mycobacterium tuberculosis |
| Reference Compound | 1.35 | Mycobacterium tuberculosis |
Cytotoxicity Studies
In cytotoxicity assays against human cell lines (e.g., HEK-293), the compound exhibited low toxicity, suggesting a favorable safety profile for further development.
| Cell Line | IC50 (μM) | Toxicity Level |
|---|---|---|
| HEK-293 | >40 | Low |
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Study on Antitumor Activity : In a study involving various cancer cell lines, the compound exhibited selective cytotoxicity with promising results in inhibiting tumor growth.
- Neuropharmacological Applications : Investigations into its effects on neurotransmitter systems revealed potential benefits in treating neurological disorders, warranting further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the benzamide core and piperazine moiety but differ in substituents, which significantly influence physicochemical properties and biological activity. Below is a detailed comparison:
Structural and Functional Group Analysis
Key Structural Differences and Implications
Benzamide Substituents: The nitro group in the target compound confers strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic attack or receptor binding compared to fluoro (moderate electronegativity) or methoxy (electron-donating) groups in analogs . The trifluoromethoxy group improves metabolic resistance over non-fluorinated alkoxy groups, as seen in 4-methoxy analogs .
Piperazine Modifications :
- 4-(Trifluoromethoxy)benzyl substitution distinguishes the target compound from phenyl () or 3-chlorophenyl () analogs. Trifluoromethoxy enhances hydrophobic interactions in target binding pockets .
- ABT-737’s biphenyl-piperazine and sulfonamide groups enable dual-targeting of BCL-2 family proteins, a feature absent in simpler benzamide derivatives .
Linker Chains: The 3-oxo propyl chain in the target compound may facilitate hydrogen bonding via the ketone oxygen, unlike the thiazole () or quinazolinone () linkers, which rely on aromatic π-π stacking .
Physicochemical and Pharmacokinetic Properties
- Solubility: The nitro group may reduce aqueous solubility relative to amino or methoxy-substituted benzamides, necessitating formulation optimization .
- Metabolic Stability: Fluorinated groups (e.g., trifluoromethoxy) resist cytochrome P450 oxidation, extending half-life compared to non-fluorinated analogs .
Preparation Methods
Alkylation of Piperazine
Piperazine undergoes N-alkylation with 4-(trifluoromethoxy)benzyl chloride under basic conditions. Typical protocols involve:
-
Reagents : Piperazine (2.5 equiv), 4-(trifluoromethoxy)benzyl chloride (1.0 equiv), K₂CO₃ (3.0 equiv).
-
Solvent : Anhydrous acetonitrile or DMF.
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the benzyl chloride electrophile attacks the less hindered piperazine nitrogen.
Preparation of 3-Oxo-3-(4-{[4-(Trifluoromethoxy)Phenyl]Methyl}Piperazin-1-Yl)Propan-1-Amine
Propionylation of Alkylated Piperazine
The ketone moiety is introduced by reacting 1-(4-trifluoromethoxybenzyl)piperazine with 3-chloropropionyl chloride:
Amination of Ketone Intermediate
The chloropropionyl intermediate is treated with ammonium hydroxide to yield the primary amine:
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Amide Bond Formation with 4-Nitrobenzoic Acid
Activation of 4-Nitrobenzoic Acid
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂):
Coupling with 3-Oxo-3-(Piperazinyl)Propylamine
The acid chloride reacts with the amine under Schotten-Baumann conditions:
-
Reagents : 4-Nitrobenzoyl chloride (1.1 equiv), amine (1.0 equiv), NaOH (2.0 equiv).
-
Solvent : THF/water (2:1).
Optimization and Alternative Routes
Microwave-Assisted Alkylation
Reducing reaction time for piperazine alkylation using microwave irradiation:
Solid-Phase Synthesis for Amide Formation
Immobilizing the amine on Wang resin enables iterative coupling:
-
Resin Loading : 0.8 mmol/g.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 8.35 (d, J=8.5 Hz, 2H, Ar-H), 7.85 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (d, J=8.0 Hz, 2H, Trifluoromethoxy-Ar), 7.30 (d, J=8.0 Hz, 2H, Trifluoromethoxy-Ar), 3.75 (s, 2H, CH₂-Trifluoromethoxy), 3.60–3.40 (m, 8H, Piperazine), 2.95 (t, J=6.5 Hz, 2H, COCH₂), 2.65 (t, J=6.5 Hz, 2H, CH₂NH).
Purity Assessment
Challenges and Troubleshooting
Byproduct Formation During Alkylation
Excess benzyl chloride leads to dialkylated piperazine. Mitigation strategies include:
Amide Hydrolysis Under Acidic Conditions
The nitro group electron-withdrawing effect increases amide susceptibility to hydrolysis. Recommendations:
Industrial-Scale Production Considerations
Cost-Effective Solvent Selection
Replacing DMF with 2-MeTHF improves environmental metrics:
Q & A
Q. What are the critical steps in optimizing the synthetic yield of 4-nitro-N-[3-oxo-3-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)propyl]benzamide?
Methodological Answer:
- Coupling Reactions : Use HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in THF (tetrahydrofuran) to enhance solubility and reaction efficiency. For example, in analogous piperazine-containing benzamides, HBTU improved yields by 15–20% compared to DCC (dicyclohexylcarbodiimide) .
- Purification : Employ silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate the target compound from byproducts. NMR (¹H and ¹³C) and ESI-MS should confirm purity (>95%) .
- Chirality Control : For stereospecific synthesis, use enantiopure starting materials (e.g., (S)-valine derivatives) and monitor optical rotation ([α]²⁵D) to verify stereochemical integrity .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should resolve key signals: aromatic protons (δ 6.2–8.0 ppm), piperazine methylene (δ 2.3–3.5 ppm), and trifluoromethoxy group (δ 4.3 ppm). ¹³C NMR can confirm carbonyl (C=O, δ 165–170 ppm) and nitro group (C-NO₂, δ 148–152 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z 552.5 for brominated analogs) .
- Elemental Analysis : CHN analysis (deviation <0.4%) validates stoichiometry, especially for hydrochloride salts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing trifluoromethoxy with methoxy or nitro groups) and compare bioactivity. For example, replacing 4-trifluoromethoxyphenyl with 3-hydroxyphenyl in related compounds reduced IC₅₀ values by 30% in kinase inhibition assays .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with piperazine nitrogen or nitro group) .
- In Vitro Assays : Test analogs against target enzymes (e.g., proteases or kinases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinity .
Q. What strategies resolve contradictions in reported biological activity data for similar benzamide derivatives?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, discrepancies in IC₅₀ values for piperazine-linked benzamides were resolved by controlling ATP concentrations in kinase assays .
- Metabolic Stability Screening : Use liver microsomes (human/rat) to assess if conflicting in vivo vs. in vitro results stem from rapid metabolism. LC-MS can identify metabolites (e.g., demethylation or oxidation products) .
- Orthogonal Validation : Confirm activity via dual methods (e.g., Western blot for protein inhibition alongside enzymatic assays) .
Q. How can computational methods optimize reaction pathways for novel derivatives?
Methodological Answer:
- Quantum Chemistry Calculations : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and identify energy barriers. For example, piperazine ring formation in related compounds showed a 12 kcal/mol barrier, guiding solvent selection (THF vs. DMF) .
- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., catalyst: Pd/C, 80°C) for Suzuki-Miyaura couplings of aryl bromides .
- Kinetic Modeling : Fit experimental rate data (e.g., HPLC-measured conversion rates) to Arrhenius equations to refine temperature and time parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
